Copper(II) tetrakis(4-cumylphenoxy)-phth alocyanine
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Overview
Description
Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine is a complex organic compound with the molecular formula C92H72CuN8O4. It is a derivative of phthalocyanine, a class of compounds known for their intense coloration and stability. This compound is notable for its unique structure, which includes four cumylphenoxy groups attached to the phthalocyanine core, and a central copper ion. It is primarily used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine typically involves the reaction of phthalocyanine with 4-cumylphenol in the presence of a copper salt. The reaction is usually carried out under high-temperature conditions, often exceeding 300°C, to ensure complete substitution of the phthalocyanine core with the cumylphenoxy groups. The reaction can be represented as follows:
Phthalocyanine+4(4-cumylphenol)+Cu salt→Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine
Industrial Production Methods
In industrial settings, the production of Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states, altering its electronic properties.
Substitution: The cumylphenoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of copper, while substitution reactions can introduce new functional groups into the phthalocyanine core.
Scientific Research Applications
Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its stable structure and electronic properties.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic agent in imaging techniques due to its strong absorption and fluorescence properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of organic electronic devices such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine exerts its effects is primarily through its ability to interact with light and generate reactive species. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can damage cellular components and kill cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
Comparison with Similar Compounds
Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine can be compared with other phthalocyanine derivatives, such as:
Copper(II) phthalocyanine: Lacks the cumylphenoxy groups, resulting in different electronic and solubility properties.
Lead(II) tetrakis(4-cumylphenoxy)-phthalocyanine: Similar structure but with a lead ion instead of copper, leading to different reactivity and toxicity profiles.
Poly(copper phthalocyanine): A polymeric form that offers different mechanical and electronic properties.
The uniqueness of Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine lies in its specific substitution pattern, which imparts distinct electronic, optical, and solubility characteristics, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C92H72CuN8O4 |
---|---|
Molecular Weight |
1417.1 g/mol |
IUPAC Name |
copper;6,15,24,34-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C92H72N8O4.Cu/c1-89(2,57-21-13-9-14-22-57)61-29-37-65(38-30-61)101-69-45-49-73-77(53-69)85-94-81(73)93-82-74-50-46-71(103-67-41-33-63(34-42-67)91(5,6)59-25-17-11-18-26-59)55-79(74)87(95-82)100-88-80-56-72(104-68-43-35-64(36-44-68)92(7,8)60-27-19-12-20-28-60)48-52-76(80)84(99-88)98-86-78-54-70(47-51-75(78)83(96-85)97-86)102-66-39-31-62(32-40-66)90(3,4)58-23-15-10-16-24-58;/h9-56H,1-8H3;/q-2;+2 |
InChI Key |
JVXVTQNONDAKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C9C1=C(C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C(=N9)N=C4[N-]5)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C6C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1.[Cu+2] |
Origin of Product |
United States |
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